1,1,3-Triphenylpropargyl alcohol
Overview
Description
Mechanism of Action
Target of Action
1,1,3-Triphenylpropargyl alcohol is a chemical compound used as a reagent in the synthesis of several organic compounds . It’s important to note that the compound’s targets can vary depending on the context of its use, particularly in chemical syntheses.
Mode of Action
In chemical syntheses, it acts as a reagent, contributing to the formation of new bonds and structures .
Biochemical Pathways
It has been used in the synthesis of polysubstituted 4h-thiopyrans from β-oxodithioesters and the one-pot synthesis of pyrazoles via a four-step cascade sequence .
Result of Action
As a chemical reagent, its primary role is to participate in chemical reactions to form new compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include temperature, pH, and the presence of other compounds or catalysts. For instance, it should be stored in a dry room at ambient temperatures .
Preparation Methods
1,1,3-Triphenylpropargyl alcohol can be synthesized through several synthetic routes. One common method involves the reaction of phenylacetylene with benzophenone in the presence of a base, such as potassium hydroxide, to yield the desired product . The reaction typically occurs under mild conditions and requires careful control of temperature and reaction time to ensure high yield and purity.
Industrial production methods for this compound are not extensively documented, but the compound can be produced on a larger scale using similar synthetic routes with optimized reaction conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
1,1,3-Triphenylpropargyl alcohol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alkanes or alkenes using reducing agents like lithium aluminum hydride or sodium borohydride.
These reactions often require specific conditions, such as controlled temperature, pressure, and the presence of catalysts, to proceed efficiently. The major products formed from these reactions depend on the reagents and conditions used.
Scientific Research Applications
1,1,3-Triphenylpropargyl alcohol has several scientific research applications, including:
Medicine: Research is ongoing to explore the potential medicinal properties of this compound and its derivatives, including their use as intermediates in drug synthesis.
Comparison with Similar Compounds
1,1,3-Triphenylpropargyl alcohol can be compared with other similar compounds, such as:
1-Phenyl-2-propyn-1-ol: This compound has a similar structure but lacks the additional phenyl groups, resulting in different chemical properties and reactivity.
3-Phenyl-2-propyn-1-ol: Another related compound with a different substitution pattern, leading to variations in its chemical behavior and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications.
Properties
IUPAC Name |
1,1,3-triphenylprop-2-yn-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16O/c22-21(19-12-6-2-7-13-19,20-14-8-3-9-15-20)17-16-18-10-4-1-5-11-18/h1-15,22H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWRQCJRTHKUVNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC(C2=CC=CC=C2)(C3=CC=CC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20164971 | |
Record name | Diphenyl(phenylethynyl)carbinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20164971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1522-13-0 | |
Record name | α-Phenyl-α-(2-phenylethynyl)benzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1522-13-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diphenyl(phenylethynyl)carbinol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001522130 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1522-13-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52241 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Diphenyl(phenylethynyl)carbinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20164971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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